4-Tetrahydropyranyloxy-butan-1-ol
Overview
Description
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is an organic compound that features a tetrahydropyran ring attached to a butanol chain. This compound is known for its utility in organic synthesis, particularly as a protecting group for alcohols due to its stability under various reaction conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol typically involves the reaction of 4-hydroxy-1-butanol with dihydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of a tetrahydropyranyl ether, which protects the hydroxyl group of the butanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The tetrahydropyranyl group can be substituted under acidic conditions to regenerate the free alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Acidic conditions, often using hydrochloric acid or sulfuric acid, facilitate the removal of the tetrahydropyranyl group.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Parent alcohol.
Substitution: Free alcohol.
Scientific Research Applications
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is widely used in scientific research due to its role as a protecting group in organic synthesis. It is employed in:
Chemistry: Protecting hydroxyl groups during multi-step synthesis.
Biology: Used in the synthesis of complex biomolecules.
Medicine: In the development of pharmaceuticals where protection of functional groups is necessary.
Industry: In the production of fine chemicals and intermediates.
Mechanism of Action
The mechanism of action of 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol primarily involves its ability to protect hydroxyl groups. The tetrahydropyranyl group forms a stable ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is reversible under acidic conditions, allowing the hydroxyl group to be regenerated when needed.
Comparison with Similar Compounds
Similar Compounds
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic acid
- 4-(Tetrahydro-2H-pyran-2-yloxy)phenol
Uniqueness
4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol is unique due to its specific structure that combines a tetrahydropyran ring with a butanol chain. This combination provides stability and versatility in protecting hydroxyl groups, making it particularly useful in complex organic syntheses.
Properties
IUPAC Name |
4-(oxan-2-yloxy)butan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c10-6-2-4-8-12-9-5-1-3-7-11-9/h9-10H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAASHSYTIKTSSQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OCCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339842 | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51326-51-3 | |
Record name | 4-(Tetrahydro-2H-pyran-2-yloxy)-1-butanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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